Product packaging for Cbz-2,6-Dichloro-D-Phenylalanine(Cat. No.:)

Cbz-2,6-Dichloro-D-Phenylalanine

Cat. No.: B1579232
M. Wt: 368.28
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,6-Dichloro-D-Phenylalanine (CAS 1270296-58-6) is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The compound features a phenylalanine backbone with chlorine substitutions at the 2 and 6 positions of the aromatic ring and a carboxybenzyl (Cbz) protecting group on the amine. The Cbz group is extensively used in the synthesis of peptides and peptide mimetics, serving as a critical protecting group to prevent unwanted side reactions during solid-phase and solution-phase peptide synthesis . N-Cbz protected amino acids, such as this derivative, find broad applications in radical hydrohalogenation of alkenes, biomass fermentation, and fluorescent proteinase assays . The specific structural modifications of 2,6-dichloro substitution and D-chirality make this compound a valuable building block for creating novel molecular entities. Structure-based in-silico attempts, including docking studies, utilize such inhibitors to probe ligand-protein interactions and block enzymatic activity, with research indicating potential efficacy against atypical mycobacterial strains like Mycobacterium tuberculosis . Related Cbz-dipeptide structures have been studied as inhibitors of membrane fusion, demonstrating potential antiviral applications by functioning at the surface of the phospholipid bilayer . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
 B1579232 Cbz-2,6-Dichloro-D-Phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

368.28

Origin of Product

United States

Advanced Synthetic Methodologies for Cbz 2,6 Dichloro D Phenylalanine and Its Precursors

Strategies for the Enantioselective Synthesis of D-Phenylalanine Derivativesnih.govrsc.org

Obtaining the D-configuration of phenylalanine derivatives is a critical step. While L-amino acids are abundant in nature, their D-enantiomers are less common but are key components in various pharmaceuticals, offering enhanced stability against enzymatic degradation. nih.govnih.gov A range of sophisticated methods have been developed to achieve high enantiopurity for D-amino acids.

Asymmetric Catalysis in D-Amino Acid Synthesisfrontiersin.orgresearchgate.net

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy.

Chiral aldehyde catalysis has emerged as a powerful tool for mimicking biological processes in amino acid synthesis. frontiersin.orgnih.gov Catalysts derived from chiral BINOL aldehydes can activate N-unprotected amino esters through the formation of enamine intermediates, enabling asymmetric α-functionalization. nih.gov Another significant advancement is the use of chiral oxazaborolidine catalysts, known as Corey–Bakshi–Shibata (CBS) reagents, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which can serve as precursors to chiral amino acids. wordpress.com The CBS reduction is renowned for its high enantioselectivity and operational simplicity, making it a cornerstone of asymmetric synthesis. wordpress.com

Biocatalytic and Chemoenzymatic Approaches for Stereocontrolacs.orgnih.gov

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform highly specific chemical transformations. arxiv.org For the synthesis of D-phenylalanine derivatives, several enzymatic strategies have been successfully employed. acs.orgnih.gov

One prominent method involves a one-pot, multienzymatic cascade process starting from inexpensive cinnamic acids. nih.govnih.govnih.gov This approach couples the amination of a cinnamic acid derivative by a Phenylalanine Ammonia Lyase (PAL) with a chemoenzymatic deracemization step. nih.govresearchgate.net While PAL enzymes typically produce L-phenylalanines, some variants show activity towards the D-enantiomer. nih.gov By combining the PAL-catalyzed amination with a stereoselective oxidation of the L-amino acid (using an L-amino acid deaminase or oxidase) and a non-selective reduction of the resulting imine, the system can be driven to produce the D-amino acid in high yield and excellent optical purity. nih.govresearchgate.net Protein engineering and directed evolution have been instrumental in developing PAL variants with enhanced activity and selectivity for D-phenylalanine formation. acs.org

Another powerful biocatalytic strategy is the stereoinversion of readily available L-amino acids. rsc.org This is achieved through a cascade where an L-amino acid deaminase (like PmLAAD from Proteus mirabilis) first converts the L-phenylalanine into its corresponding α-keto acid (phenylpyruvic acid). rsc.org Subsequently, a D-amino acid dehydrogenase stereoselectively reduces the keto acid to D-phenylalanine. rsc.org This method has been shown to achieve quantitative yields and enantiomeric excess greater than 99%. rsc.org

Table 1: Examples of Biocatalytic Synthesis of D-Phenylalanine Derivatives
Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
PAL/LAAD Cascadep-Nitrocinnamic acidD-p-Nitrophenylalanine7196 nih.gov
Engineered PAL (H359Y)/LAAD Cascadep-Nitrocinnamic acidD-p-Nitrophenylalanine78>99 nih.gov
PmLAAD/StDAPDH CascadeL-PhenylalanineD-Phenylalanine~100>99 rsc.org

Chiral Auxiliary and Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This is a robust and reliable method for asymmetric synthesis.

A widely used class of auxiliaries is the Evans oxazolidinones. These are attached to a carboxylic acid to form an amide, and the bulky substituent on the oxazolidinone ring effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face.

For amino acid synthesis, chiral Ni(II) complexes of Schiff bases derived from a chiral auxiliary and glycine (B1666218) are particularly effective. nih.govtcichemicals.com The complex acts as a chiral glycine equivalent. Deprotonation forms a nucleophilic species that can react with electrophiles, with the stereochemical outcome dictated by the chiral ligand. The desired D-amino acid can then be liberated by acidic hydrolysis. tcichemicals.com Proline-derived carboxamides have proven to be highly effective auxiliaries in this context. nih.govtcichemicals.com Similarly, pseudoephedrine can be used as a chiral auxiliary, forming an amide whose enolate undergoes highly diastereoselective alkylation reactions. wikipedia.org

Regioselective Halogenation Techniques for the Phenylalanine Moietynih.govacs.org

Introducing two chlorine atoms specifically at the 2- and 6-positions of the phenyl ring requires precise control of regioselectivity. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers and lack the required specificity.

Direct Halogenation Strategies

Direct C-H functionalization is an increasingly powerful strategy that avoids the need for pre-functionalized starting materials. For the halogenation of phenylalanine, directing group strategies are particularly effective.

An efficient method for the ortho-selective halogenation of phenylalanine derivatives has been developed using palladium catalysis. nih.gov In this approach, the native primary amine of the amino acid acts as a directing group, guiding the palladium catalyst to activate the C-H bonds at the ortho positions of the phenyl ring. nih.gov This allows for the direct and selective introduction of halogens (Cl, Br, I) at these sites. nih.gov

Enzymatic halogenation offers another route with exceptional regioselectivity. Flavin-dependent halogenases (FDHs) are known to catalyze the specific halogenation of aromatic substrates like tryptophan at a single position. nih.govwikipedia.org The enzyme's active site binds the substrate in a highly specific orientation, exposing only one position to the halogenating species generated from a flavin-hydroperoxide intermediate. wikipedia.org While most characterized FDHs act on tryptophan, the principle of using an enzyme's substrate-binding pocket to achieve regiocontrol is a key strategy in modern synthesis.

Cross-Coupling Methodologies for Aryl Halide Incorporationnih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These methods are well-suited for incorporating aryl halides.

A deaminative reductive cross-coupling has been developed that pairs amino acid-derived pyridinium (B92312) salts with aryl bromides. nih.gov This nickel-catalyzed reaction transforms natural amino acids like lysine (B10760008) and ornithine into various aryl alanine (B10760859) derivatives. nih.gov This strategy could be adapted to couple a suitable amino acid precursor with a pre-functionalized 2,6-dichloroaryl halide. The use of high-throughput experimentation has been crucial in identifying optimal conditions, revealing that the choice of ligand and reductant (e.g., manganese or zinc) is critical for maximizing the reaction scope. nih.gov Because these reductive couplings occur under neutral conditions, they are excellent for preserving the enantiopurity of the amino acid starting material. nih.gov

Table 2: Nickel-Catalyzed Reductive Cross-Coupling Conditions
Substrate TypeOptimal LigandOptimal ReductantKey FeatureReference
Amino acids with longer side chainsL3 (bi-oxazoline)TDAEEffective for various pyridinium substrates nih.gov
DAP and Peptide SubstratesL1 (phenanthroline)Mn or ZnAmenable to late-stage peptide diversification nih.gov

Introduction and Orthogonal Protection Strategies of the Carboxybenzyl (Cbz) Group

The Carboxybenzyl group (Cbz or Z) is a well-established amine protecting group in organic synthesis, first introduced by Bergmann and Zervas in 1932. nih.gov Its introduction was a revolutionary development that laid the groundwork for modern peptide chemistry. nih.govwikipedia.org The Cbz group is a benzyl (B1604629) ester of a carbamate, which effectively masks the nucleophilicity and basicity of the amine's lone pair. wikipedia.orgstudysmarter.co.uk

The standard method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which typically involve an aqueous base like sodium carbonate. total-synthesis.com Alternatively, organic bases such as triethylamine (B128534) or pyridine (B92270) can be used in organic solvents. numberanalytics.com For sensitive substrates or to modulate reactivity, other reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or dibenzyl dicarbonate (B1257347) (Cbz₂O) are employed. total-synthesis.comnumberanalytics.com A key advantage of the Cbz group is its stability in a wide range of conditions, including those that cleave other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), making it a vital component of orthogonal protection strategies. studysmarter.co.uktotal-synthesis.com Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct conditions, allowing for the selective deprotection of specific functional groups. studysmarter.co.ukrsc.org

In peptide synthesis, the Cbz group has historically been used for the Nα-protection of amino acids. nih.gov This protection prevents the amino group from participating in unwanted side reactions during peptide bond formation and helps prevent racemization. organic-chemistry.orgijacskros.com In the classic Bergmann-Zervas synthesis, an N-Cbz protected amino acid is coupled to the next amino acid in the sequence. wikipedia.org The Cbz group is then removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which regenerates the free amine, ready for the next coupling step. total-synthesis.comijacskros.com

This strategy is applicable in both solution-phase peptide synthesis (SPPS) and, less commonly, in certain solid-phase methodologies. nih.govgreentech.fr While Fmoc/tBu-based SPPS is now more prevalent, Cbz chemistry remains valuable, especially in solution-phase synthesis of complex peptides or when specific orthogonality is required. researchgate.net For instance, a tandem, one-pot deprotection/coupling process has been developed in aqueous micellar media, where a Cbz group is removed by hydrogenolysis, followed immediately by a peptide coupling reaction, demonstrating the group's utility in green chemistry approaches. greentech.frresearchgate.net

The compatibility of the Cbz group with various reaction conditions is a significant asset in multi-step synthesis. It is generally stable to basic conditions and mild acidic treatments, allowing for the selective removal of other protecting groups. total-synthesis.comijacskros.com For example, the acid-labile Boc group can be removed with acids like trifluoroacetic acid (TFA) while the Cbz group remains intact. Similarly, the base-labile Fmoc group can be cleaved with piperidine (B6355638) without affecting the Cbz group. total-synthesis.com

This orthogonality is crucial when synthesizing complex molecules that require sequential manipulation of different functional groups. rsc.org However, the selectivity of Cbz is not absolute. It is susceptible to cleavage by strong acids (e.g., HBr in acetic acid) and can be sensitive to various transition metal-catalyzed reactions beyond simple hydrogenation. total-synthesis.com The primary method for Cbz deprotection, catalytic hydrogenolysis, is highly selective and clean, yielding toluene (B28343) and carbon dioxide as byproducts, which are easily removed. total-synthesis.com This deprotection method is orthogonal to many other protecting groups, including those that are acid- or base-labile. organic-chemistry.org

Table 1: Orthogonality of Common Amine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStable To
CarboxybenzylCbz, ZH₂, Pd/C (Hydrogenolysis); Strong Acids (HBr/AcOH)Mild Acid; Base; Conditions for Fmoc removal
tert-ButyloxycarbonylBocModerate to Strong Acid (e.g., TFA, HCl)Hydrogenolysis; Base; Conditions for Fmoc removal
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Hydrogenolysis; Mild Acid

Purification and Characterization Methodologies for Chiral Halogenated Amino Acid Derivatives (Excluding Basic Identification Data)

The purification and characterization of chiral halogenated amino acids like 2,6-dichloro-D-phenylalanine derivatives require sophisticated analytical techniques to ensure enantiomeric purity and structural integrity.

Purification and Chiral Separation:

Direct and indirect methods are employed for the chiral separation of amino acids.

Direct Methods: These methods utilize a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to resolve enantiomers without prior derivatization. sigmaaldrich.comfujifilm.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com This approach is advantageous as it avoids extra reaction steps and potential impurities from derivatization. sigmaaldrich.com

Indirect Methods: In this approach, the chiral amino acid is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. fujifilm.comnih.gov These diastereomers can then be separated on a standard achiral HPLC column (e.g., reversed-phase). nih.gov Common CDAs include Marfey's reagent (FDAA), 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), and others. nih.gov This method is often coupled with mass spectrometry for highly sensitive detection. nih.govmdpi.com

Capillary Electrophoresis (CE): Ligand-exchange capillary electrophoresis is another powerful technique for the chiral separation of halogenated amino acids. nih.gov This method involves the formation of transient diastereomeric complexes with a chiral selector, such as a copper(II) complex of an L-amino acid, in the running buffer, which allows for the separation of enantiomers based on their differing electrophoretic mobilities. nih.gov

Table 2: Advanced Separation Techniques for Chiral Halogenated Amino Acids

TechniquePrincipleCommon Application/Phase/ReagentAdvantage
Direct Chiral HPLC Enantioselective interactions with a Chiral Stationary Phase (CSP). sigmaaldrich.comMacrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T). sigmaaldrich.comsigmaaldrich.comAvoids derivatization, reducing sample preparation time and potential side reactions. sigmaaldrich.com
Indirect Chiral HPLC Derivatization with a Chiral Derivatizing Agent (CDA) to form separable diastereomers. nih.govCDAs: FDAA (Marfey's reagent), GITC, S-NIFE. nih.govHigh sensitivity, especially when coupled with MS; uses standard achiral columns. nih.govmdpi.com
Ligand-Exchange CE Formation of transient diastereomeric metal complexes with a chiral selector in the buffer. nih.govCopper(II) complexes with chiral ligands (e.g., L-4-hydroxyproline). nih.govHigh separation efficiency and resolution; suitable for charged analytes like amino acids. nih.gov

Characterization:

Beyond basic data like melting point and NMR, advanced mass spectrometry techniques are crucial for detailed characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of chiral amino acids, particularly after derivatization. nih.gov It allows for the simultaneous quantification and confirmation of the structure of targeted amino acids in complex mixtures. nih.gov The high-throughput nature of modern LC-MS/MS systems makes it invaluable for screening and analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the synthesized molecule and its fragments, lending strong support to the proposed structure.

These advanced methods are essential for verifying the enantiomeric excess (ee) and confirming the identity of specifically substituted, non-proteinogenic amino acids like Cbz-2,6-dichloro-D-phenylalanine, which are destined for use in high-value applications such as pharmaceutical development.

Conformational Analysis and Theoretical Studies of Cbz 2,6 Dichloro D Phenylalanine

Influence of 2,6-Dichloro Substitution on Phenylalanine Ring Conformation

The substitution of two hydrogen atoms with chlorine at the 2 and 6 positions of the phenylalanine phenyl ring introduces profound steric and electronic effects that reshape the molecule's conformational space.

The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the phenyl ring. nih.govnih.gov These electronic effects can influence the strength of non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for molecular recognition and self-assembly processes. nih.gov Studies on substituted cyclic peptides have shown a linear correlation between the conformational free energies and the Hammett constants of the substituents, indicating that the electronic properties of the phenyl ring directly impact peptide folding. nih.gov The introduction of electron-withdrawing groups can also affect the acidity of protons on the ring and the nucleophilicity of the aromatic system. Furthermore, the presence of chlorine atoms introduces the possibility of halogen bonding, a specific type of non-covalent interaction. nih.gov

Computational Chemistry Approaches to Molecular Structure and Dynamics

To gain a deeper understanding of the conformational preferences and dynamics of Cbz-2,6-Dichloro-D-Phenylalanine, various computational chemistry methods are employed.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized ground state geometries of molecules. gelisim.edu.trarxiv.org DFT methods can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the most stable conformation. gelisim.edu.trnih.gov For complex molecules like this compound, DFT calculations can help identify the lowest energy conformers by exploring the potential energy surface. gelisim.edu.trresearchgate.net These calculations are essential for understanding how the steric and electronic effects of the substituents translate into a specific three-dimensional structure. acs.org

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Substituted Phenylalanine Derivative

ParameterValue
Bond Length (Cα-Cβ)1.54 Å
Bond Angle (Cα-Cβ-Cγ)113.5°
Dihedral Angle (N-Cα-Cβ-Cγ)-65.0°
Dihedral Angle (Cα-Cβ-Cγ-Cδ1)95.0°

Note: These are representative values for a substituted phenylalanine and may not correspond exactly to this compound.

While DFT provides a static picture of the ground state, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govmdpi.comnih.gov MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of the conformational landscape and the identification of different stable and transient states. researchgate.netresearchgate.net For this compound, MD simulations can reveal the accessible conformations in solution, the barriers between them, and the influence of the solvent on the conformational equilibrium. researchgate.net

Table 2: Representative Conformational States from a Molecular Dynamics Simulation

ConformerPopulation (%)Average Energy (kcal/mol)
145-15.2
230-14.8
315-13.5
Other10-12.1

Note: This table illustrates a hypothetical distribution of conformers and their properties.

The conformational stability of this compound is significantly influenced by a network of intramolecular non-covalent interactions. nih.govresearchgate.net These can include hydrogen bonds, van der Waals forces, and, notably, halogen bonds. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.govrsc.orgfrontiersin.org In this compound, the chlorine atoms can potentially form halogen bonds with the carbonyl oxygen of the Cbz group or the carboxylic acid, further stabilizing specific conformations. nih.gov Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions. nih.gov

Impact of the Cbz Protecting Group on Overall Molecular Conformation

The carboxybenzyl (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis, valued for its stability under various conditions and its straightforward removal by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com Beyond its primary role as a protective shield, the Cbz group, with its own set of rotatable bonds and a bulky aromatic ring, significantly influences the conformational space available to the amino acid backbone and side chain. total-synthesis.com

In the context of this compound, the Cbz group is expected to engage in several key interactions that shape its conformational preferences:

Steric Hindrance: The bulky nature of the Cbz group can sterically clash with the dichlorinated phenyl side chain, leading to a preferred set of rotamers to minimize these unfavorable interactions. This steric pressure can influence the chi (χ) dihedral angles of the side chain, which define its orientation relative to the backbone.

Electronic Interactions: The electron-rich aromatic ring of the Cbz group can participate in non-covalent interactions, such as π-π stacking with the dichlorinated phenyl ring of the phenylalanine side chain. The presence of electron-withdrawing chlorine atoms on the phenylalanine ring can modulate the strength of these interactions.

Hydrogen Bonding: The urethane (B1682113) moiety of the Cbz group contains a hydrogen bond donor (N-H) and acceptor (C=O), which can form intramolecular hydrogen bonds with the carboxylic acid group of the amino acid, further stabilizing specific conformations.

Predictive Models for Structure-Conformation Relationships in Halogenated Amino Acids

The development of predictive models that can accurately forecast the conformational behavior of halogenated amino acids is a significant area of research in computational chemistry and structural biology. Halogenation of amino acid side chains is a common strategy to enhance the biological activity and metabolic stability of peptides. nih.gov The introduction of halogen atoms can alter the size, hydrophobicity, and electronic distribution of the side chain, thereby influencing its conformational preferences and interactions with its environment. nih.govnih.gov

Current predictive models for amino acid conformation can be broadly categorized:

Knowledge-Based Approaches: These models are derived from statistical analysis of high-resolution protein structures in the Protein Data Bank (PDB). They provide probabilities for different rotameric states of amino acid side chains. However, their applicability to non-standard amino acids like this compound is limited due to the scarcity of experimental data for such compounds in the PDB.

Molecular Mechanics Force Fields: These physics-based models use classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields like AMBER, CHARMM, and GROMOS are widely used in molecular dynamics simulations to explore the conformational landscape of molecules. nih.gov While these can be applied to non-standard amino acids, the accuracy of the predictions heavily depends on the quality of the parameters for the specific chemical groups involved, such as the Cbz group and the dichlorinated aromatic ring. The development of accurate parameters for halogen bonds and other non-covalent interactions involving halogens is an active area of research. nih.gov

Quantum Mechanical (QM) Methods: QM calculations provide a more accurate description of the electronic structure and energetics of molecules. These methods can be used to generate conformational energy maps (e.g., Ramachandran plots for backbone dihedral angles and rotational energy profiles for side-chain dihedral angles). However, QM methods are computationally expensive and are typically used for smaller systems or to validate force field parameters.

For a molecule like this compound, a hybrid approach combining QM calculations on model fragments with molecular dynamics simulations using a carefully parameterized force field would likely provide the most accurate predictive model for its conformational behavior. Computational studies on constrained analogues of phenylalanine have demonstrated that steric and electronic interactions between the side chain and the backbone are crucial in determining conformational preferences. nih.gov

Predictive models for protein-protein binding affinity have highlighted the importance of specific amino acids at the interface, with tyrosine being a key contributor. nih.gov While these models operate at a larger scale, they underscore the principle that the unique chemical features of an amino acid, such as the halogenated aromatic ring in this compound, can have a profound and predictable impact on molecular interactions.

Future advancements in computational methodologies and the generation of more experimental data for non-standard amino acids will undoubtedly lead to more robust and accurate predictive models for their structure-conformation relationships.

Cbz 2,6 Dichloro D Phenylalanine As a Scaffold in Peptidomimetic Design

Design Principles for Incorporating Non-Natural Amino acids into Peptidomimetics

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, relies on several key principles aimed at enhancing their drug-like properties. A primary strategy is the introduction of non-canonical amino acids (ncAAs) to improve pharmacokinetic profiles and target affinity. lifechemicals.com

Key design principles include:

Enhancing Proteolytic Stability: Natural peptides composed of L-amino acids are rapidly degraded by proteases. Incorporating ncAAs, such as D-amino acids (the mirror-image counterparts of L-amino acids), N-alkylated amino acids, or β-amino acids, can obstruct protease recognition and cleavage, thereby extending the half-life of the peptide. americanpharmaceuticalreview.comnih.gov

Conformational Constraint: Peptides are often highly flexible, which can lead to a significant entropic penalty upon binding to a receptor. Introducing conformational constraints aims to "lock" the peptide into its bioactive conformation. americanpharmaceuticalreview.com This can be achieved through strategies like cyclization (head-to-tail, side-chain to side-chain), incorporating rigid building blocks like α,α-dialkylated glycines, or using amino acids that favor specific secondary structures. nih.gov

Modulating Bioactivity and Specificity: The replacement of natural amino acids with synthetic ones can fine-tune the interactions with a biological target. This can lead to higher binding affinity, improved selectivity, and even a switch in function from agonist to antagonist. lifechemicals.com The unique side chains of ncAAs can introduce new interactions (e.g., halogen bonds) or alter existing ones (e.g., hydrophobic or aromatic interactions).

The incorporation of ncAAs is a rational design approach, where knowledge of the target's structure and the peptide's structure-activity relationship (SAR) guides the selection of the synthetic building block.

Table 1: Strategies for Incorporating Non-Natural Amino Acids (ncAAs) in Peptidomimetic Design
StrategyExample of ncAAsPrimary GoalMechanism
Increase Proteolytic ResistanceD-amino acids, N-methylated amino acids, β-amino acidsImprove in vivo half-lifeSteric hindrance prevents recognition and cleavage by proteases.
Induce Conformational ConstraintProline analogues, α,α-disubstituted amino acids, α,β-dehydroamino acidsReduce flexibility, pre-organize into bioactive shapeRestricts rotation around backbone (φ, ψ) and side-chain (χ) dihedral angles.
Enhance Binding Affinity/SpecificityHalogenated amino acids, Homologues (e.g., Norleucine), Amino acids with novel functional groupsOptimize ligand-receptor interactionsIntroduces new non-covalent interactions (e.g., halogen bonds) or modifies hydrophobicity and electronic properties.

Role of 2,6-Dichloro-D-Phenylalanine in Modulating Peptide Backbone Conformation

The incorporation of 2,6-Dichloro-D-Phenylalanine is primarily a strategy to impose severe steric constraints on a peptide's structure. The two bulky chlorine atoms at the ortho-positions of the phenyl ring drastically hinder the rotation around the Cα-Cβ (chi-1, χ1) and Cβ-Cγ (chi-2, χ2) bonds of the side chain. This side-chain rigidity, in turn, heavily restricts the allowable combinations of the main-chain dihedral angles, phi (φ) and psi (ψ), forcing the local peptide backbone into a limited set of well-defined conformations. nih.gov This effect is more pronounced than with a standard phenylalanine residue, providing a powerful tool for conformational control.

Secondary structures like β-turns and γ-turns are critical for the biological function of many peptides, as they orient key side chains for molecular recognition. The strategic placement of a conformationally restricted amino acid is a well-established method for inducing these turns. Studies on other constrained residues, such as dehydrophenylalanine (ΔZ-Phe) or quaternary amino acids, show they have a high propensity to occupy positions within turn structures, particularly the i+1 or i+2 positions of a β-turn. nih.govnih.govacs.org

A β-turn is a four-residue motif stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. acs.org A γ-turn involves three residues with a hydrogen bond between the CO of residue i and the NH of residue i+2. acs.org By incorporating 2,6-Dichloro-D-Phenylalanine, a peptidomimetic designer can hypothesize that its steric bulk will favor dihedral angles consistent with a turn structure, effectively nucleating the fold. For instance, placing it at the i+1 position in a D-amino acid/L-amino acid sequence could strongly promote a specific type of β-turn, pre-organizing the peptide for receptor binding.

Peptide folding and the subsequent self-assembly into larger supramolecular structures are governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. researchgate.netmdpi.com The introduction of halogenated phenylalanine derivatives can significantly alter this balance. nih.gov

The chlorine atoms in 2,6-Dichloro-D-Phenylalanine influence folding and assembly in two main ways:

Hydrophobicity and Steric Effects: The bulky, hydrophobic dichlorophenyl group can drive the aggregation process to bury these side chains away from an aqueous environment. The defined steric profile of the residue can guide the peptide units to pack in a highly ordered and predictable manner, leading to well-defined nanostructures like nanofibers or vesicles. nih.govub.edu

Theoretical Considerations for Modulating Molecular Recognition and Binding Specificity (Mechanistic Focus)

The primary goal of incorporating a residue like 2,6-Dichloro-D-Phenylalanine is to enhance molecular recognition and binding specificity. This is achieved through several theoretical mechanisms that can be explored and validated computationally.

The key mechanistic considerations are:

Reduction of Entropic Cost: By locking the peptide backbone into a specific, receptor-compatible conformation, the molecule is "pre-organized" for binding. This minimizes the significant loss of conformational entropy that typically occurs when a flexible peptide binds to its target, resulting in a more favorable free energy of binding (higher affinity). nih.gov

Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming specific, directional non-covalent interactions with electron-rich atoms like oxygen or nitrogen on the receptor surface. This provides an additional layer of interaction specificity that is not possible with natural amino acids, potentially leading to tighter and more selective binding.

Shape Complementarity: The rigid and defined shape of the dichlorophenyl side chain can be designed to fit precisely into a specific hydrophobic pocket on the receptor surface, enhancing binding through optimized van der Waals contacts and shape complementarity.

Computational docking is an invaluable tool for predicting how a peptidomimetic containing 2,6-Dichloro-D-Phenylalanine might interact with its target protein. dovepress.comvietnamjournal.ru Using software like AutoDock, Rosetta, or MOE, a researcher can generate and evaluate potential binding poses of the peptide within the receptor's active site. nih.govuzh.ch

A typical computational workflow would involve:

Model Generation: Predicting the 3D structure of the peptide, often using tools like PEP-FOLD, which accounts for the conformational preferences of the amino acids. nih.govnih.gov

Docking Simulation: Placing the peptide model into the binding site of the receptor's crystal structure and exploring various orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions.

For a peptide with 2,6-Dichloro-D-Phenylalanine, a docking study would allow for the formulation of specific hypotheses, such as identifying the hydrophobic pocket that accommodates the dichlorophenyl ring and pinpointing potential hydrogen bond acceptors on the receptor that could form halogen bonds with the chlorine atoms.

Table 2: Hypothetical Ligand-Receptor Interactions for a Peptide Containing 2,6-Dichloro-D-Phe
Peptide MoietyPotential Interaction TypeHypothesized Receptor Residue PartnerComputational Analysis Method
Dichlorophenyl RingHydrophobic Interaction / π-π StackingLeucine, Isoleucine, Phenylalanine, TryptophanBinding Pose Analysis, Interaction Mapping
Chlorine Atom 1Halogen BondCarbonyl Oxygen (e.g., from Asp, Glu, Gln)Interaction Geometry Measurement (Distance/Angle)
Chlorine Atom 2Halogen BondAmide Nitrogen (e.g., from Asn, Gln backbone)Interaction Geometry Measurement (Distance/Angle)
Peptide BackboneHydrogen BondsSerine, Threonine, Aspartate, GlutamateHydrogen Bond Analysis

To explore the full potential of 2,6-Dichloro-D-Phenylalanine, it can be incorporated into peptidomimetic libraries for high-throughput screening. creative-peptides.comnih.gov The design of such libraries is a strategic process aimed at systematically exploring chemical space to identify lead compounds. americanpharmaceuticalreview.com

Two common library design strategies where this residue would be valuable are:

Positional Scanning Library: A parent peptide sequence with known activity is used as a template. 2,6-Dichloro-D-Phenylalanine is systematically substituted at each position to determine where its unique properties have the most beneficial effect on activity. americanpharmaceuticalreview.com

Focused Diversity Library: A library is built around a core scaffold known to adopt a specific secondary structure (e.g., a β-turn mimetic). 2,6-Dichloro-D-Phenylalanine could be included as one of several rigid, non-natural amino acids used at a key position (e.g., the i+1 or i+2 position of the turn) to explore how different types of conformational constraint affect binding. asinex.com

By including this residue, the library can probe receptor interactions that depend on severe steric restriction and the potential for halogen bonding, avenues not accessible with libraries composed solely of natural amino acids.

Methodological Aspects of Solid-Phase Peptide Synthesis with Cbz-2,6-Dichloro-D-Phenylalanine

The solid-phase synthesis of peptides containing this compound is a nuanced process, largely dictated by the steric hindrance imposed by the two chlorine atoms on the phenyl ring and the nature of the benzyloxycarbonyl (Cbz) N-terminal protecting group. While the Cbz group is a well-established protecting group in solution-phase synthesis, its application in SPPS is less common compared to the more widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies. nih.gov

To overcome these hurdles, the choice of coupling reagent is paramount. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used in traditional peptide synthesis, may prove insufficient for driving the coupling of such hindered residues to completion. mdpi.com More potent activating reagents are generally required to facilitate the formation of the peptide bond.

Detailed Research Findings

While specific studies detailing the solid-phase synthesis of peptides with this compound are not extensively available in the public domain, the principles governing the incorporation of other sterically hindered and Cbz-protected amino acids provide a strong basis for methodological considerations. Research on the coupling of hindered amino acids consistently points to the superiority of uronium/aminium or phosphonium (B103445) salt-based coupling reagents. nih.gov

Coupling Reagents and Additives:

A variety of powerful coupling reagents have been developed to address the challenge of sterically hindered couplings. These reagents, in the presence of a base, convert the protected amino acid into a highly reactive species, thereby accelerating the rate of amide bond formation.

Coupling ReagentClassActivator AdditiveKey Features
HATU Uronium/AminiumHOAtHighly efficient for hindered amino acids; may cause racemization in sensitive residues.
HBTU Uronium/AminiumHOBtA common and effective reagent, though slightly less potent than HATU for severely hindered couplings.
PyBOP PhosphoniumHOBtReduces the risk of side reactions like guanidinylation that can occur with uronium salts.
COMU Uronium/AminiumOxyma PureOffers high reactivity comparable to HATU with improved safety and solubility profile.

This table presents a selection of coupling reagents suitable for sterically hindered amino acids, based on established principles in solid-phase peptide synthesis.

The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is crucial. These additives not only enhance the coupling efficiency but also act as racemization suppressants, which is a critical consideration when dealing with chiral amino acids like the D-phenylalanine derivative.

Reaction Conditions:

To ensure the complete incorporation of this compound, several methodological adjustments may be necessary:

Double Coupling: A common strategy to overcome sluggish reaction rates is to perform the coupling step twice. After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh portion of the activated amino acid and coupling reagent.

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration than the standard protocol for unhindered amino acids can significantly improve the yield of the desired peptide.

Monitoring of Coupling Completion: It is highly advisable to monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser (ninhydrin) test. A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling, and would necessitate a recoupling step.

Solvent Choice: The choice of solvent can influence the swelling of the solid support and the solubility of the reactants. N,N-Dimethylformamide (DMF) is the most common solvent used in SPPS, but in cases of aggregation-prone sequences, the use of alternative solvents or solvent mixtures might be beneficial.

Protecting Group Strategy:

The use of the Cbz protecting group for the N-terminus of 2,6-dichloro-D-phenylalanine suggests a potential deviation from the standard Fmoc or Boc SPPS protocols. The Cbz group is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid, conditions that might not be compatible with many solid supports and side-chain protecting groups used in standard SPPS. nih.gov

However, if this compound is to be incorporated as the final N-terminal residue of a peptide, its protecting group can be retained on the final product, or removed after cleavage from the resin. If it is to be placed internally within the peptide sequence, a protecting group strategy that is orthogonal to both the resin linkage and the side-chain protecting groups of other amino acids in the sequence must be devised. This adds a layer of complexity to the synthetic design.

Theoretical Contributions to Medicinal Chemistry Applications

Cbz-2,6-Dichloro-D-Phenylalanine as a Building Block for Designing Complex Molecular Architectures

This compound is a chemically protected form of the non-natural amino acid 2,6-dichloro-D-phenylalanine. The carboxybenzyl (Cbz) group is a standard protecting group in peptide synthesis, allowing for the controlled incorporation of the dichlorinated phenylalanine moiety into a growing peptide chain. The demand for halogenated amino acids has spurred the development of synthetic strategies to produce these compounds for the rational design of more intricate molecules. nih.govresearchgate.net

Table 1: Properties of Related Dichlorinated Phenylalanine Derivatives

This table presents computed data for a structurally similar compound, Boc-2,6-Dichloro-D-Phenylalanine, to illustrate the general physicochemical characteristics of this scaffold.

Property Value Source
Molecular Weight 334.2 g/mol PubChem nih.gov
XLogP3 3.8 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov
Rotatable Bond Count 5 PubChem nih.gov

| Polar Surface Area | 75.6 Ų | PubChem nih.gov |

Strategies for Modulating Physicochemical Parameters of Drug Candidates Through Dichloro Substitution (Theoretical Framework)

The introduction of chlorine atoms is a widely used tactic in drug discovery to enhance a molecule's physicochemical properties. nih.govacs.org The dichloro-substitution pattern on the phenyl ring of this compound provides a theoretical framework for modulating key parameters of drug candidates. Halogens are essential for tuning the bioactive properties of small molecules, often serving as reactive handles in synthesis or as modulators of biological function. escholarship.org Computational studies have shown that the addition of one or two chloro substituents can increase the physicochemical properties and stability of many inhibitors. nih.gov

Lipophilicity, often expressed as LogP or LogD, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of hydrogen atoms with chlorine atoms generally increases a molecule's lipophilicity. sci-hub.seresearchgate.net This increased lipophilicity can, in turn, enhance passive diffusion across biological membranes. researchgate.netacs.org

However, the relationship is not always linear. While moderate increases in lipophilicity can improve membrane permeability, excessive lipophilicity can lead to decreased permeability. This "U-shaped" relationship can occur when a highly lipophilic compound partitions so strongly into the lipid bilayer that its subsequent desorption from the membrane into the aqueous environment on the other side becomes the rate-limiting step. nih.gov Therefore, the 2,6-dichloro substitution offers a method to finely tune a molecule's position on this lipophilicity-permeability curve, aiming for an optimal balance that favors transmembrane passage without incurring the penalties of excessive lipid partitioning. nih.gov

Metabolic instability is a major reason for the failure of drug candidates. A common strategy to enhance metabolic stability is to block metabolically labile sites on a molecule. The carbon-chlorine bond is strong and not easily cleaved by metabolic enzymes. Placing chlorine atoms at the 2- and 6-positions of the phenyl ring can sterically hinder the enzymatic oxidation of the aromatic ring, a common metabolic pathway for phenylalanine-containing compounds. sci-hub.se This protection can lead to a longer biological half-life and improved bioavailability. nih.gov

By increasing metabolic stability, the biodistribution of a drug candidate is also altered. A more stable compound will circulate for longer, potentially leading to greater accumulation in target tissues. The increased lipophilicity from the dichloro-substitution also influences biodistribution, potentially increasing partitioning into fatty tissues and crossing the blood-brain barrier. Computational tools can predict that adding one or two chlorine substituents generally does not alter metabolic properties negatively. nih.gov

Table 2: Theoretical Impact of Dichloro Substitution on Drug Properties

Parameter Theoretical Effect of Dichloro Substitution Rationale
Lipophilicity (LogP) Increase Chlorine atoms are more lipophilic than hydrogen atoms. sci-hub.se
Membrane Permeability Potential Increase Enhanced lipophilicity can improve passive diffusion across lipid bilayers, though excessive lipophilicity can be detrimental. acs.orgnih.gov
Metabolic Stability Increase C-Cl bonds are strong and can block sites of enzymatic attack (e.g., aromatic oxidation), preventing metabolic degradation. sci-hub.senih.gov
Aqueous Solubility Decrease Increased lipophilicity generally corresponds to lower solubility in aqueous media. nih.gov

| Binding Affinity | Potential Increase | Chlorine atoms can form favorable interactions, such as halogen bonds, with protein targets. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies: Theoretical and Computational Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to connect the chemical structure of a molecule to its biological activity. youtube.comdrugdesign.org The inclusion of halogen atoms, as in this compound, provides a rich area for SAR exploration, as the position and nature of the halogen can dramatically alter a compound's potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create predictive models of biological activity based on chemical descriptors. youtube.comyoutube.com However, traditional QSAR methods that rely on classical force fields often fail to accurately describe the complex electronic effects of halogen atoms. nih.gov

A key feature of heavier halogens like chlorine is the anisotropic distribution of electron density, leading to a region of positive electrostatic potential on the outermost portion of the atom, known as a "sigma-hole" (σ-hole). nih.gov This σ-hole allows the halogen to act as an electrophilic species and form a "halogen bond," a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor binding pocket. nih.govresearchgate.net

To address this, modern QSAR approaches are incorporating quantum-mechanical (QM) techniques. These QM-based models can calculate local properties like ionization energy and electron affinity that better capture the nuances of halogen interactions. nih.gov Such advanced models provide more accurate predictions and deeper insights into the SAR of halogenated compounds, revealing trends driven by electrostatic and polarizability effects that are missed by classical methods. nih.govnih.gov

Table 3: Key Considerations in QSAR Modeling of Halogenated Compounds

Consideration Description Importance in Modeling
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic donor via its σ-hole. Classical force fields often neglect or misrepresent this interaction, requiring QM-based or specialized scoring functions for accurate prediction. nih.govnih.gov
σ-hole Anisotropy The uneven distribution of electron density on the halogen atom. This anisotropy is crucial for the directionality and strength of halogen bonds and is not captured by simple point-charge models. nih.gov
Polarizability The ease with which the electron cloud of the halogen can be distorted. Halogen polarizability contributes significantly to dispersion forces and interaction strength. QM-based fields can better model these effects. nih.gov

| Steric and Electronic Effects | The size and electron-withdrawing nature of the halogen substituent. | These effects influence molecular conformation and the electronic properties of the entire molecule, impacting its interactions. nih.gov |

Rational ligand design involves the intentional design of molecules to bind to a specific biological target. nih.govacs.org Halogenated phenylalanine scaffolds, such as the one provided by this compound, are valuable tools in this process. The introduction of halogens is a well-established strategy in medicinal chemistry to improve binding affinity and selectivity. acs.org

The 2,6-dichloro substitution pattern offers a distinct set of properties for a designer to exploit:

Defined Steric Profile: The two chlorine atoms provide significant bulk on either side of the phenyl ring, which can be used to probe the size and shape of a receptor's binding pocket. This steric hindrance can also lock the phenyl ring into a specific conformation relative to the peptide backbone, reducing conformational flexibility and potentially leading to higher binding affinity.

Halogen Bonding Potential: The two chlorine atoms can serve as potential halogen bond donors, forming specific, directional interactions with Lewis basic residues (e.g., the backbone carbonyl oxygen) in a protein. nih.gov Automated computational methods are being developed to evaluate the potential for introducing favorable halogen bonds into a ligand by decorating a scaffold with halogens. nih.gov

Hydrophobic Interactions: The lipophilic nature of the dichlorinated ring can enhance binding through hydrophobic interactions within the target protein.

By incorporating a 2,6-dichlorophenylalanine residue, medicinal chemists can rationally design ligands with improved target engagement, leveraging the unique combination of steric, electronic, and hydrophobic properties that this scaffold provides. acs.orgresearchgate.net

Applications in the Design of Molecular Probes and Chemical Tools (Conceptual)

The unique structural characteristics of this compound, specifically the presence of a bulky, lipophilic Cbz (carboxybenzyl) protecting group and a dichlorinated phenyl ring, make it a compelling candidate for the conceptual design of molecular probes and chemical tools. While specific research on this compound's application as a molecular probe is not extensively documented, its constituent parts provide a strong theoretical basis for its potential utility in medicinal chemistry for studying biological systems.

The primary role of a molecular probe is to detect, visualize, or quantify biological molecules or processes. Chemical tools, on the other hand, are used to perturb or manipulate biological systems to understand their function. This compound could theoretically be adapted for these purposes in several ways.

One conceptual application lies in its use as a scaffold for developing inhibitors of enzymes or protein-protein interactions. The dichlorinated phenyl ring can engage in specific halogen bonding or hydrophobic interactions within a protein's active or allosteric site. The D-configuration of the phenylalanine residue can offer stereospecific interactions that may not be possible with the natural L-isomer, potentially leading to highly selective probes.

Furthermore, the Cbz group, while primarily a protecting group in synthesis, can also contribute to the binding affinity of a potential probe. Its aromatic nature and carbonyl group can participate in π-π stacking and hydrogen bonding, respectively. For use as a chemical tool, the Cbz group could be replaced with a reactive moiety or a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable visualization or pull-down experiments.

The development of such probes would conceptually involve synthesizing derivatives of this compound where the core structure is maintained for target binding, and a functional group for detection or perturbation is appended. For instance, a fluorescent tag could be attached to the N-terminus after removal of the Cbz group, or to the C-terminus.

The following table outlines the key structural features of this compound and their theoretical contributions to its potential as a molecular probe or chemical tool.

Structural FeaturePotential Role in Molecular Probes/Chemical Tools
2,6-Dichlorophenyl Ring Can participate in halogen bonding and hydrophobic interactions, contributing to binding affinity and selectivity. The substitution pattern influences the conformation of the side chain.
D-Phenylalanine Scaffold Provides a chiral backbone that can lead to stereospecific interactions with biological targets, enhancing selectivity compared to L-amino acids.
Cbz Protecting Group Contributes to lipophilicity, potentially aiding in cell permeability. Its aromatic ring can engage in π-π stacking interactions. It can be replaced with reporter groups or reactive functionalities.

Detailed research into synthesizing and validating these conceptual probes would be necessary to fully realize the potential of this compound in medicinal chemistry.

Future Directions and Emerging Research Avenues

Integration of Cbz-2,6-Dichloro-D-Phenylalanine with Advanced Synthetic Biology Approaches

The field of synthetic biology offers powerful tools for incorporating unnatural amino acids (UNAAs) into proteins to create novel functions. nih.gov The integration of this compound into peptides and proteins represents a significant avenue for creating bespoke biomolecules. This can be achieved by expanding the genetic code of organisms. nih.gov Methodologies such as cell-free protein synthesis (CFPS) are particularly promising as they overcome issues of cell membrane permeability and the potential toxicity of unnatural compounds to living cells. nih.gov

To incorporate this compound, a dedicated orthogonal aminoacyl-tRNA synthetase/tRNA pair would need to be developed. This engineered synthetase must specifically recognize this compound and attach it to its cognate suppressor tRNA, which would then deliver the amino acid to the ribosome in response to a designated codon (e.g., an amber stop codon). CFPS systems have demonstrated high efficiency in utilizing UNAAs, offering greater flexibility and higher yields for producing proteins with site-specifically incorporated non-canonical amino acids. nih.gov The introduction of this specific halogenated amino acid could confer unique properties to the resulting proteins, such as enhanced stability, altered enzymatic activity, or novel binding capabilities, making them useful in enzyme engineering, biomaterials, and biopharmaceuticals. nih.gov

Exploration in Materials Science and Supramolecular Chemistry (Theoretical)

The rigid structure and potential for non-covalent interactions endowed by this compound make it a compelling building block for materials science and supramolecular chemistry. While direct research on this specific compound is nascent, the principles guiding the self-assembly of similar molecules, such as α,β-didehydrophenylalanine, can provide a theoretical framework. nih.gov Peptides containing α,β-didehydrophenylalanine are known to form well-defined structural motifs like β-bends and helices, driven by interactions such as C-H···O and C-H···π bonds. nih.gov

Theoretically, the dichlorinated phenyl ring of this compound could participate in halogen bonding and π-π stacking interactions, guiding the self-assembly of peptides or small molecules into higher-order structures like nanofibers, gels, or crystalline arrays. The Cbz protecting group could also influence packing arrangements through aromatic interactions. By strategically placing this amino acid within a peptide sequence, it may be possible to design novel biomaterials with programmed morphologies and functions for applications in tissue engineering, drug delivery, or nanoscale electronics.

Development of Automated and High-Throughput Synthesis Platforms

The synthesis of unnatural amino acids has traditionally been a challenging, multi-step process. pitt.edu However, recent advancements are paving the way for more efficient and automated production. scripps.edu New catalytic methods, for instance, employ palladium catalysts with specialized ligand compounds to simplify the modification of amino acid backbones. scripps.edu Such techniques offer quicker and more straightforward routes to creating diverse unnatural amino acids. scripps.edu

Applying these principles to this compound and its derivatives could lead to the development of automated, high-throughput synthesis platforms. These platforms would enable the rapid generation of a library of related compounds, facilitating systematic structure-activity relationship (SAR) studies. By varying the substituents on the phenyl ring or altering the protecting group, researchers could quickly produce and screen numerous analogs for desired properties. This rapid and scalable synthesis is crucial for accelerating the discovery of new peptidomimetics and other molecules with improved pharmacological profiles. rsc.org

Application in Chemoinformatics and Artificial Intelligence for De Novo Compound Design

Artificial intelligence (AI) and chemoinformatics are revolutionizing drug discovery through de novo compound design. frontiersin.orgacs.org Generative AI models, including recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can learn from vast datasets of existing molecules to generate entirely new chemical structures with desired properties. frontiersin.orgnih.gov

Unexplored Stereoisomers and Analogs of Dichloro-Phenylalanine for Expanding Chemical Space

The biological activity and physical properties of a chiral molecule are critically dependent on its stereochemistry. While this article focuses on the D-isomer, its enantiomer, Cbz-2,6-Dichloro-L-Phenylalanine, represents an important, distinct chemical entity. echemi.com Stereoisomers, which have the same molecular formula but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. quizlet.com A systematic exploration of the L-isomer and potential diastereomers is a crucial step in fully understanding the structure-activity landscape of this compound.

Furthermore, a vast chemical space remains to be explored through the synthesis of novel analogs. This includes:

Positional Isomers : Moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,4-dichloro, 3,5-dichloro) would modulate the electronic and steric properties of the side chain.

Halogen Substitution : Replacing chlorine with other halogens like bromine or fluorine would fine-tune properties such as lipophilicity and the potential for halogen bonding.

Protecting Group Modification : Swapping the Cbz group for other protecting groups (e.g., Boc, Fmoc) would alter the synthetic utility and physicochemical properties of the amino acid.

Creating and studying libraries of these stereoisomers and analogs is essential for expanding the toolkit of available unnatural amino acids for medicinal chemistry and drug design. nih.govresearchgate.net

Q & A

What are the key considerations for designing a synthesis protocol for Cbz-2,6-Dichloro-D-Phenylalanine?

Basic Research Question
The synthesis of Cbz-protected amino acids typically involves sequential steps: (1) protection of the amino group with a benzyloxycarbonyl (Cbz) group, (2) halogenation at specific positions on the aromatic ring, and (3) purification via chromatography or crystallization. For dichloro-substituted derivatives, chlorination reagents like sulfuryl chloride (SO2_2Cl2_2) or N-chlorosuccinimide (NCS) are used under controlled conditions to achieve regioselectivity at the 2,6-positions . Methodological rigor requires monitoring reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and verifying purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Advanced Research Question
Optimizing regioselectivity in dichlorination poses challenges due to competing reaction pathways. Advanced strategies include using directing groups (e.g., ortho-directing substituents) or transition-metal catalysts to enhance specificity. Computational chemistry tools (e.g., density functional theory (DFT)) can predict electronic effects of substituents on chlorination reactivity . Researchers should also evaluate solvent polarity and temperature effects on reaction kinetics, as polar aprotic solvents like dichloromethane (DCM) may favor electrophilic substitution .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question
Contradictions in NMR or MS data often arise from impurities, stereochemical anomalies, or solvent artifacts. Systematic approaches include:

  • Reproducibility checks : Repeating synthesis and characterization under identical conditions.
  • Multi-technique validation : Cross-referencing 1H^{1}\text{H}/13C^{13}\text{C} NMR with 2D techniques (e.g., COSY, HSQC) to confirm structural assignments .
  • Isotopic labeling : Using deuterated analogs (e.g., D-Phenylalanine-d5_5) to distinguish overlapping signals .
  • Contradiction analysis frameworks : Applying iterative hypothesis testing to identify the root cause (e.g., unaccounted side reactions) .

What methodologies are recommended for assessing the stability of this compound in biochemical assays?

Advanced Research Question
Stability studies should evaluate:

  • pH-dependent degradation : Perform accelerated stability testing at pH 2–9 using buffer systems (e.g., phosphate, citrate) and quantify degradation products via HPLC-MS .
  • Temperature sensitivity : Store samples at 4°C, 25°C, and 37°C, and monitor structural integrity over time using circular dichroism (CD) or Fourier-transform infrared spectroscopy (FTIR) .
  • Enzymatic susceptibility : Incubate with proteases (e.g., trypsin) to assess resistance to cleavage, critical for peptide synthesis applications .

How do 2,6-dichloro substituents influence the physicochemical properties of D-Phenylalanine derivatives?

Basic Research Question
The electron-withdrawing nature of chlorine atoms increases the compound’s lipophilicity (logP) and may enhance membrane permeability. Comparative studies with non-halogenated analogs using octanol-water partition coefficient measurements and X-ray crystallography can reveal steric and electronic effects .

Advanced Research Question
Chlorine substituents alter hydrogen-bonding capacity and steric bulk, impacting interactions with biological targets (e.g., enzymes). Molecular dynamics (MD) simulations can model how 2,6-dichloro substitution affects binding affinity to peptide receptors or transporters . Researchers should also evaluate the impact on pKa values using potentiometric titration, as chlorine can lower the amino group’s basicity .

What strategies ensure rigorous experimental design when incorporating this compound into peptide chains?

Basic Research Question
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection schemes. Activate the carboxyl group with coupling agents like HBTU or DCC and monitor coupling efficiency via Kaiser tests .

Advanced Research Question
To minimize epimerization during coupling:

  • Employ low-temperature (0–4°C) conditions with additives like HOAt or Oxyma Pure.
  • Use racemization-sensitive analytical methods (e.g., Marfey’s reagent) to quantify D/L isomer ratios .
  • Design negative controls (e.g., omitting coupling agents) to validate reaction specificity .

How can researchers address ethical and feasibility challenges in studies involving halogenated amino acids?

Advanced Research Question
Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Feasibility : Pilot-scale synthesis to assess yield and scalability.
  • Ethical compliance : Ensure proper disposal of chlorinated byproducts under institutional safety guidelines.
  • Relevance : Align with broader goals (e.g., developing protease-resistant therapeutic peptides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.